molecular formula C14H9Cl3O2 B1451300 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 221242-56-4

3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No. B1451300
M. Wt: 315.6 g/mol
InChI Key: QLWUMUXWAUDNJU-UHFFFAOYSA-N
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Description

“3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 . The molecular weight of this compound is 315.58 g/mol .

Scientific Research Applications

1. Proteomics Research

  • Application Summary : “3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

2. Synthesis of Dichlorobenzonitriles

  • Application Summary : “3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” can be used in the synthesis of dichlorobenzonitriles . Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals and are produced most economically and environment-friendly in industry by ammoxidation of dichlorotoluenes .
  • Methods of Application : In this application, 2,4-dichlorobenzo-nitrile were prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
  • Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .

3. Biochemical Research

  • Application Summary : This compound is listed as an additional biochemical on the Santa Cruz Biotechnology website . While the specific applications are not detailed, it is likely used in various biochemical research contexts.

4. Development of New Drugs

  • Application Summary : A novel salicylic acid derivative called 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .
  • Methods of Application : The methods of application would involve synthesizing the compound and testing its effects in various pharmacological assays or models .
  • Results or Outcomes : The outcomes of using this compound in drug development could potentially lead to the creation of a new drug with improved efficacy or safety profile compared to existing drugs .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUMUXWAUDNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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